Product packaging for Methyl 4-isopropyl-pyrrole-2-carboxylate(Cat. No.:CAS No. 7165-07-3)

Methyl 4-isopropyl-pyrrole-2-carboxylate

Cat. No.: B13929371
CAS No.: 7165-07-3
M. Wt: 167.20 g/mol
InChI Key: JFMAEFAAICBJEQ-UHFFFAOYSA-N
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Description

General Context of Pyrrole (B145914) Heterocycles in Academic Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, represents a cornerstone of organic and medicinal chemistry. acs.orgbiolmolchem.com Its unique electronic structure and reactivity have established the pyrrole nucleus as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. acs.orgbiolmolchem.com Pyrrole and its derivatives are integral components of numerous natural products essential to life, including heme (a component of hemoglobin), chlorophylls, and vitamin B12. google.com

In academic and industrial research, the pyrrole ring is a subject of intense study due to its versatile biological activity. biolmolchem.comacs.org Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological properties, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal activities. google.comresearchgate.net This broad utility has made the synthesis and functionalization of pyrrole derivatives a significant objective for medicinal chemists seeking to develop novel therapeutic agents. researchgate.netnih.gov

Overview of Pyrrole-2-Carboxylates as Key Synthetic Intermediates and Pharmacophores

Within the extensive family of pyrrole derivatives, pyrrole-2-carboxylates are a particularly important subclass. These compounds feature a carboxylate group at the C2 position of the pyrrole ring and are widely recognized as crucial synthetic intermediates and potent pharmacophores. mdpi.com The ester functionality provides a reactive handle for further chemical transformations, such as amide bond formation, reduction to alcohols, or conversion to other functional groups, making them versatile building blocks for more complex molecules. nih.govrsc.org

The pyrrole-2-carboxylate moiety itself is a key structural component in many biologically active molecules. mdpi.com For instance, it has been identified as the core pharmacophore in series of potential antibacterial agents, particularly those targeting drug-resistant tuberculosis. mdpi.comnih.gov Its ability to form critical hydrogen bonds and other interactions within biological targets makes it a valuable feature in drug design. nih.gov Consequently, the development of efficient and regioselective methods for the synthesis of substituted pyrrole-2-carboxylates is an active and important area of chemical research. acs.org

Positioning of Methyl 4-isopropyl-pyrrole-2-carboxylate within Pyrrole Chemistry Research

This compound (CAS Number: 7165-07-3) is a specific derivative within the broader class of alkyl pyrrole-2-carboxylates. chemicalbook.comnih.gov Its structure is characterized by the foundational methyl pyrrole-2-carboxylate scaffold, which is further functionalized with an isopropyl group at the C4 position of the pyrrole ring.

PropertyData
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
CAS Number 7165-07-3
IUPAC Name methyl 4-isopropyl-1H-pyrrole-2-carboxylate

Table 1: Chemical Properties of this compound. nih.gov

This compound is positioned in the literature primarily as a specialized synthetic building block. While extensive studies focusing solely on this molecule are not prominent, its close structural analogues and precursors are noted as valuable intermediates. For example, the synthesis of 4-isopropyl-pyrrole-2-carbaldehyde has been documented as a precursor for creating more complex heterocyclic structures for potential use in pharmaceuticals. google.com The conversion of a 2-carbaldehyde to a 2-carboxylate is a standard synthetic transformation, placing this compound as a logical downstream intermediate in synthetic pathways. The presence of the isopropyl group at the C4 position provides specific steric and electronic properties, distinguishing it from other alkyl-substituted pyrroles and allowing for the systematic exploration of structure-activity relationships (SAR).

Rationale for Advanced Investigation of this compound

The rationale for the advanced investigation of this compound stems from its potential as a tool for creating novel, biologically active molecules. The strategic placement of the isopropyl group offers a means to modulate the lipophilicity and steric profile of resulting compounds, which are critical parameters in drug design.

Key areas for investigation include:

Development of Novel Synthetic Methodologies: While general methods for synthesizing substituted pyrroles exist, the specific regioselective synthesis of C4-alkylated pyrrole-2-carboxylates presents an ongoing challenge. uctm.edu Research into efficient and high-yield syntheses of this compound would be a valuable contribution to synthetic organic chemistry.

Exploration in Materials Science: Pyrrole-containing polymers are known for their conductive properties. The introduction of specific alkyl substituents like isopropyl can influence the packing, solubility, and electronic characteristics of these materials, suggesting a potential, though less explored, avenue of investigation.

The value of this compound lies not in its own end-use applications discovered to date, but in its role as a versatile intermediate that enables the synthesis and systematic study of more complex and potentially useful chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B13929371 Methyl 4-isopropyl-pyrrole-2-carboxylate CAS No. 7165-07-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7165-07-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 4-propan-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-6(2)7-4-8(10-5-7)9(11)12-3/h4-6,10H,1-3H3

InChI Key

JFMAEFAAICBJEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC(=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Leading to Methyl 4 Isopropyl Pyrrole 2 Carboxylate

Direct Synthetic Routes to Methyl 4-isopropyl-pyrrole-2-carboxylate

Direct synthetic approaches to this compound predominantly involve the introduction of an isopropyl group onto the methyl 2-pyrrolecarboxylate scaffold. The key method documented for this transformation is the Friedel-Crafts alkylation.

Friedel-Crafts Alkylation Approaches and Variants

The Friedel-Crafts isopropylation of methyl 2-pyrrolecarboxylate is a significant documented method for synthesizing the target compound. cdnsciencepub.com This electrophilic aromatic substitution reaction involves treating the pyrrole (B145914) substrate with an isopropylating agent in the presence of a Lewis acid catalyst.

The reaction between isopropyl chloride and methyl 2-pyrrolecarboxylate, catalyzed by aluminum chloride, has been investigated as a direct route to the title compound. cdnsciencepub.com In this process, the isopropyl cation (or a related polarized complex) acts as the electrophile, attacking the electron-rich pyrrole ring. The ester group at the 2-position deactivates the ring towards electrophilic attack, influencing the position of the incoming isopropyl group. The reactivity of the pyrrole ring is generally highest at the α-positions (C2 and C5) due to better stabilization of the intermediate cation. nih.govwikipedia.org However, since the C2 position is already substituted, the reaction primarily occurs at the C4 (β) and C5 (α) positions.

A significant challenge in the Friedel-Crafts isopropylation of methyl 2-pyrrolecarboxylate is controlling the regioselectivity. The reaction typically yields a mixture of products, including the desired this compound, along with Methyl 5-isopropyl-pyrrole-2-carboxylate and Methyl 4,5-diisopropyl-pyrrole-2-carboxylate. cdnsciencepub.com

Research has shown that the 4-isopropyl isomer is a kinetically favored product. However, under the alkylation conditions, it can rearrange to the thermodynamically more stable 5-isopropyl isomer. cdnsciencepub.com This suggests a mechanistic pathway where initial alkylation at the 4-position is followed by a potential rearrangement to the 5-position. cdnsciencepub.com The isomer distribution is therefore highly dependent on the reaction conditions. Neither the 5-isopropyl nor the 4,5-diisopropyl esters were observed to undergo further rearrangement under the same conditions. cdnsciencepub.com

Table 1: Products from Friedel-Crafts Isopropylation of Methyl 2-pyrrolecarboxylate

Product Name Isomer Type Observations
This compound 4-substituted (β-isomer) Isolated from the reaction mixture; can rearrange under reaction conditions. cdnsciencepub.com
Methyl 5-isopropyl-pyrrole-2-carboxylate 5-substituted (α-isomer) Isolated from the reaction mixture; thermodynamically stable. cdnsciencepub.com

This table is generated based on documented findings from isopropylation reactions.

Alternative Ring-Closure Syntheses Yielding the Pyrrole-2-carboxylate Core

While direct alkylation is the most specifically described route, the pyrrole ring system can be constructed through various ring-closure or cyclization reactions. uctm.edu The Paal-Knorr synthesis, for example, is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. uctm.edunih.gov

To apply this to the synthesis of this compound, a specifically substituted 1,4-dicarbonyl precursor would be required. The synthesis would need to start with a compound that already contains the isopropyl group at the correct position relative to the carbonyl groups that will form the C3 and C5 positions of the pyrrole ring. Other methods, such as those involving the cyclization of α-amino ketones or other suitably functionalized acyclic precursors, could also theoretically be employed, provided the starting materials are designed to incorporate the necessary isopropyl and methyl ester functionalities at the correct positions. organic-chemistry.orgnih.gov

Strategies for Selective Isopropyl Group Introduction at the 4-Position

Achieving selectivity for the 4-position in the alkylation of pyrroles is a known synthetic challenge, as the α-positions are generally more nucleophilic. nih.gov The successful formation of the 4-isopropyl isomer via the Friedel-Crafts reaction on methyl 2-pyrrolecarboxylate is notable. The electron-withdrawing ester group at C2 deactivates the ring, particularly the adjacent C5 position (via resonance), which may contribute to the observed formation of the C4-alkylated product.

The primary strategy to maximize the yield of the 4-isopropyl isomer involves kinetic control. Since the 4-isomer can rearrange to the more stable 5-isomer, reaction parameters such as lower temperatures and shorter reaction times could potentially favor the isolation of the desired kinetic product before significant rearrangement occurs. cdnsciencepub.comchemspider.com This approach is common in electrophilic substitutions where kinetic and thermodynamic products differ.

Advanced Synthetic Strategies for Pyrrole-2-Carboxylate Derivatives

The synthesis of pyrrole-2-carboxylate derivatives, including the target compound this compound, has evolved significantly beyond classical methods like the Knorr and Paal-Knorr syntheses. Modern approaches leverage transition metal catalysis, strategic functionalization, and biocatalysis to achieve higher efficiency, selectivity, and structural diversity.

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., [3+2], [4+1], [2+2+1] Methodologies)

Transition metal catalysis provides powerful, atom-economical routes to the pyrrole ring system through various cycloaddition strategies. These methods involve the construction of the five-membered ring from smaller, unsaturated precursors.

[3+2] Cycloaddition: This methodology involves the reaction of a three-atom component with a two-atom component. For instance, a transition metal-catalyzed reaction between aziridines and alkynes can lead to the formation of the pyrrole core. Rhodium catalysts have been shown to promote the oxidative ring-opening of 2-vinylaziridines, which then coordinate with an alkyne. The subsequent migratory insertion and reductive elimination form a dihydropyrrole, which aromatizes to the final pyrrole product.

[4+1] Cycloaddition: While less common for pyrroles, this approach involves combining a four-atom dienyl system with a one-atom nitrogen source (a nitrene equivalent). Transition metal complexes are often used to generate the reactive nitrene species from precursors like azides.

[2+2+1] Cycloaddition: This powerful multicomponent reaction constructs the pyrrole ring from two alkyne molecules and a nitrogen source. A notable example is the titanium-catalyzed formal [2+2+1] cycloaddition of alkynes and diazenes. nih.govumn.edu This reaction proceeds through a Ti(II)/Ti(IV) redox catalytic cycle, analogous to the Pauson-Khand reaction for cyclopentenones. The proposed mechanism involves the formation of an azatitanacyclobutene intermediate, which undergoes a second alkyne insertion followed by reductive elimination to yield the polysubstituted pyrrole. nih.govumn.edu

Table 1: Overview of Transition Metal-Catalyzed Cycloaddition Strategies for Pyrrole Synthesis
Cycloaddition TypeReactant ComponentsCommon Metal CatalystsMechanistic Highlights
[3+2] Aziridine + AlkyneRhodium (Rh)Oxidative ring-opening of aziridine, coordination with alkyne, migratory insertion, and reductive elimination.
[4+1] Dienyl System + Nitrene Precursor (e.g., Azide)Rhodium (Rh), Ruthenium (Ru)Metal-catalyzed generation of a reactive nitrene species that reacts with the diene.
[2+2+1] 2 x Alkyne + Diazene (N-source)Titanium (Ti)Formation of an azatitanacyclobutene intermediate, second alkyne insertion, and reductive elimination via a redox cycle. nih.govumn.edu

Functionalization and Derivatization of Existing Pyrrole Scaffolds

An alternative to de novo ring synthesis is the direct functionalization of a pre-formed pyrrole-2-carboxylate scaffold. This is a highly relevant strategy for producing specific analogues like this compound. The electron-rich nature of the pyrrole ring makes it amenable to electrophilic substitution, but regioselectivity can be a challenge.

A plausible pathway to this compound involves the Friedel-Crafts alkylation of Methyl 1H-pyrrole-2-carboxylate. The ester group at the C2 position is deactivating, which directs incoming electrophiles to the C4 and C5 positions.

Reaction Scheme:

Starting Material: Methyl 1H-pyrrole-2-carboxylate.

Reaction: Friedel-Crafts alkylation using an isopropylating agent (e.g., 2-chloropropane (B107684) or isopropanol) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a zeolite).

Product: A mixture of isomers, including the desired this compound and the 5-isopropyl isomer.

Controlling the regioselectivity to favor the C4 position is a key challenge. Recent advances in C-H functionalization using directing groups offer more precise control over the site of modification. nih.govrsc.org For example, a removable directing group on the pyrrole nitrogen can force metal-catalyzed C-H activation to occur specifically at the C5 or C3 position, which, after subsequent synthetic steps, could indirectly lead to a C4-functionalized product. nih.gov

Biocatalytic and Chemoenzymatic Approaches in Pyrrole Synthesis

Biocatalysis offers a green and highly selective alternative for synthesizing substituted pyrroles. Chemoenzymatic strategies, which combine enzymatic and traditional chemical steps, are particularly powerful. A prominent example is the biocatalytic equivalent of the Knorr pyrrole synthesis, which uses transaminases (TAs). manchester.ac.uknih.gov

In this approach, a transaminase enzyme (e.g., ATA-113) mediates the key amination of an α-diketone to produce a highly reactive α-amino ketone in situ. manchester.ac.uknih.gov This intermediate is immediately trapped by a β-keto ester co-substrate, leading to a condensation and cyclization cascade that forms the pyrrole ring. manchester.ac.uk This method avoids the self-condensation of unstable α-amino ketones, a common side reaction in the classic Knorr synthesis. wikipedia.org

Table 2: Chemoenzymatic Knorr-Type Pyrrole Synthesis
StepDescriptionKey Reagents/CatalystsAdvantages
1. Amination Enzymatic transfer of an amino group from a donor (e.g., isopropylamine) to an α-diketone.Transaminase (ATA), Pyridoxal 5'-phosphate (PLP) cofactor, Amine donorHigh selectivity, mild reaction conditions (room temperature, aqueous buffer), avoids unstable intermediates. manchester.ac.uknih.gov
2. Condensation The in situ generated α-amino ketone condenses with a β-keto ester.β-keto esterSpontaneous reaction that traps the reactive amino ketone. nih.gov
3. Cyclization Intramolecular cyclization followed by dehydration to form the aromatic pyrrole ring.(Spontaneous)Forms the stable aromatic heterocycle, driving the reaction forward.

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For pyrrole synthesis, investigations have focused on the intermediates of electrophilic substitution and the rate-limiting steps of classical condensation reactions.

Elucidation of Electrophilic Substitution Mechanisms on Pyrrole Rings

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the π-system. pearson.com This makes the ring significantly more nucleophilic than benzene (B151609).

The mechanism proceeds via a two-step process:

Attack by the Electrophile: The π-electrons of the pyrrole ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

The regioselectivity of this reaction is dictated by the stability of the intermediate carbocation. slideshare.netquora.comonlineorganicchemistrytutor.com

Attack at C2 (α-position): When the electrophile attacks the C2 position, the positive charge is delocalized over three atoms, including the nitrogen atom. This results in three significant resonance structures, providing substantial stabilization. slideshare.netonlineorganicchemistrytutor.com

Attack at C3 (β-position): Attack at the C3 position allows for delocalization of the positive charge over only two carbon atoms. The nitrogen atom is not directly involved in stabilizing the charge through resonance. This results in only two significant resonance structures, making this intermediate less stable. slideshare.netonlineorganicchemistrytutor.com

Consequently, electrophilic substitution on an unsubstituted pyrrole ring occurs almost exclusively at the C2 position. The presence of substituents, such as the ester group in Methyl 1H-pyrrole-2-carboxylate, modifies this reactivity but the underlying principle of stabilizing the cationic intermediate remains paramount.

Kinetic Studies and Determination of Rate-Limiting Steps

Electrophilic Substitution: In the electrophilic substitution of pyrrole, the initial attack of the electrophile disrupts the aromaticity of the ring, leading to the high-energy sigma complex. This first step has a high activation energy and is the rate-determining step of the reaction. biosynce.com The subsequent deprotonation is a fast process that restores the stable aromatic system. The reaction rate can be expressed by the general rate law: Rate = k[Pyrrole][Electrophile]. biosynce.com

Paal-Knorr Synthesis: Mechanistic studies of the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl and an amine, have shown that the rate-determining step is the cyclization of a hemiaminal intermediate. organic-chemistry.orgrgmcet.edu.in This was determined by observing that stereoisomers of the starting dicarbonyl cyclize at different rates, which would not be the case if a planar enamine intermediate were formed prior to the rate-limiting step. organic-chemistry.org

Polymerization: Kinetic studies on the chemical polymerization of pyrrole using FeCl₃ as an oxidant have determined the activation energies for the initiation and propagation steps to be approximately 79.5 kJ/mol and 73.4 kJ/mol, respectively. researchgate.net Such data are critical for controlling the properties of resulting materials like polypyrrole. biosynce.comresearchgate.net

Analysis of Intermediate Formation and Rearrangement Processes

The construction of the pyrrole ring is a step-wise process that invariably involves the formation of several key intermediates. The stability and reactivity of these intermediates dictate the efficiency of the synthesis and the potential for alternative reaction pathways, including molecular rearrangements.

Intermediates in the Barton-Zard Synthesis

An alternative and powerful method for constructing the pyrrole nucleus is the Barton-Zard synthesis, which involves the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base. wikipedia.orghellenicaworld.com For the targeted synthesis of this compound, the logical starting materials would be 1-nitro-3-methyl-1-butene and methyl isocyanoacetate.

The mechanism of the Barton-Zard reaction is understood to proceed through the following sequence of intermediates: wikipedia.orghellenicaworld.com

Formation of the Isocyanoacetate Anion: The reaction is initiated by the deprotonation of the α-carbon of the methyl isocyanoacetate by a base, generating a resonance-stabilized carbanion .

Michael Addition: This nucleophilic carbanion then adds to the electron-deficient β-carbon of the nitroalkene in a Michael-type fashion. This step results in the formation of a nitronate anion intermediate.

Intramolecular Cyclization: The reaction cascade continues with a 5-endo-dig intramolecular cyclization, where the nitronate anion attacks the electrophilic carbon of the isocyano group to form a five-membered ring.

Elimination of the Nitro Group: The cyclic intermediate then undergoes a base-promoted elimination of the nitro group as nitrite.

Aromatization: The final step involves the tautomerization of the resulting dihydropyrrole intermediate to afford the aromatic pyrrole product. wikipedia.org

The key intermediates in the Barton-Zard synthesis are outlined in the table below.

IntermediateDescriptionKey Structural Features
Isocyanoacetate Carbanion The nucleophilic species generated from the deprotonation of methyl isocyanoacetate.A carbanion at the α-position to both the ester and isocyano functionalities.
Nitronate Anion The adduct formed after the Michael addition of the isocyanoacetate carbanion to the nitroalkene.An anionic species with the negative charge delocalized over the C-N-O system of the nitro group.
Cyclic Nitronate Intermediate The five-membered ring formed via intramolecular cyclization.A heterocyclic system containing the nitronate functionality within the ring structure.
Dihydropyrrole The non-aromatic precursor to the final product, formed after the elimination of the nitro group.A five-membered heterocyclic ring with one double bond.

Rearrangement Processes: The Barton-Zard synthesis is a sequential reaction that proceeds through a series of well-defined intermediates. wikipedia.orghellenicaworld.com The established mechanism does not involve any skeletal rearrangements. The isopropyl group from the starting nitroalkene is directly incorporated into the 4-position of the pyrrole ring. While some unusual reaction outcomes have been reported for specific substrates in what are termed abnormal Barton-Zard reactions, these are not considered rearrangements of the primary intermediates in the standard pathway. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

High-resolution proton (¹H) NMR spectroscopy is a powerful tool for identifying the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of Methyl 4-isopropyl-pyrrole-2-carboxylate would exhibit characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The pyrrole (B145914) ring protons, H-3 and H-5, are expected to appear as distinct signals in the aromatic region of the spectrum. The electron-withdrawing nature of the methoxycarbonyl group at the C-2 position would deshield the adjacent H-3 proton, causing it to resonate at a lower field compared to the H-5 proton. The isopropyl group at the C-4 position, being an electron-donating group, would shield the adjacent H-3 and H-5 protons.

The protons of the isopropyl group would present as a doublet for the two methyl groups and a septet for the methine proton, a classic splitting pattern arising from spin-spin coupling. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The N-H proton of the pyrrole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
N-H 8.0 - 9.5 br s -
H-3 ~6.8 d ~1.5
H-5 ~6.7 d ~1.5
-CH(CH₃)₂ 2.8 - 3.2 sept ~7.0
-CH(CH ₃)₂ ~1.2 d ~7.0

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The carbons of the pyrrole ring (C-2, C-3, C-4, and C-5) will resonate in the aromatic region, with their specific shifts influenced by the substituents. The C-2 carbon, being attached to the ester group, and the C-4 carbon, bearing the isopropyl group, are expected to be at a lower field compared to C-3 and C-5. The carbons of the isopropyl group and the methyl ester group will appear in the upfield aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~162
C-2 ~128
C-4 ~125
C-5 ~115
C-3 ~110
-OC H₃ ~51
-C H(CH₃)₂ ~27

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the H-3 and H-5 protons of the pyrrole ring, and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For instance, correlations would be expected from the methyl ester protons to the carbonyl carbon and the C-2 carbon of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, the orientation of the isopropyl group relative to the pyrrole ring.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes. For this compound, VT-NMR could be employed to study the rotation of the isopropyl group and the ester group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent protons or carbons, which would coalesce into averaged signals at higher temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a fingerprint of the functional groups present.

Assignment of Characteristic Functional Group Vibrational Modes

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.

N-H Stretch: A characteristic N-H stretching vibration is expected in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. This band is often broad due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected in the IR spectrum, typically around 1700-1720 cm⁻¹.

C-N and C-C Stretches: Vibrations associated with the C-N and C-C bonds of the pyrrole ring will appear in the fingerprint region (below 1600 cm⁻¹).

C-O Stretch: The C-O stretching vibration of the ester group would be visible in the 1200-1300 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 3000
C=O (ester) Stretch 1700 - 1720
C=C (pyrrole) Stretch 1500 - 1600
C-N (pyrrole) Stretch 1300 - 1400

Conformational Isomer Analysis via Vibrational Signatures

The structural flexibility of this compound primarily revolves around the orientation of the methoxycarbonyl group relative to the pyrrole ring. This gives rise to conformational isomers, or rotamers, which can be identified and characterized using vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy. For 2-substituted pyrroles, the most significant conformational variance is typically between the s-cis and s-trans forms, defined by the dihedral angle of the N-C2-C=O atoms.

In the s-cis conformer, the carbonyl oxygen is syn-periplanar to the C3 atom of the pyrrole ring, whereas in the s-trans conformer, it is anti-periplanar. These distinct spatial arrangements result in different vibrational environments for the bonds involved, leading to unique signatures in the vibrational spectrum. Research on analogous compounds, such as pyrrole-2-carboxylic acid, has established that the carbonyl (C=O) stretching frequency is particularly sensitive to conformation. researchgate.net Theoretical calculations and experimental data on related molecules suggest that the s-cis conformer is often more stable due to favorable dipole interactions. researchgate.net

Vibrational analysis would focus on key spectral regions:

C=O Stretching Region (approx. 1650-1750 cm⁻¹): The precise frequency of the carbonyl stretch can differ between the s-cis and s-trans isomers due to variations in conjugation and intramolecular interactions. A detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of observed bands to specific conformers.

N-H Stretching Region (approx. 3300-3500 cm⁻¹): The frequency and bandwidth of the N-H stretch are indicative of hydrogen bonding, which is discussed in the following section. In a non-interacting state (e.g., dilute solution), subtle differences may arise between conformers.

Although specific experimental studies on the conformational population of this compound are not widely available, the principles derived from studies of pyrrole-2-carboxylic acid and other 2-acylpyrroles provide a robust framework for such analysis. researchgate.netresearchgate.net

Investigation of Intermolecular Interactions in Condensed Phases

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For pyrrole-2-carboxylate derivatives, hydrogen bonding is a primary directional force that dictates the supramolecular assembly. While the specific crystal structure of this compound is not publicly documented, extensive research on its parent compound, Methyl 1H-pyrrole-2-carboxylate, provides critical insight into the expected interactions. mdpi.comnih.gov

The dominant interaction in the crystal lattice of Methyl 1H-pyrrole-2-carboxylate is a moderately strong N-H···O hydrogen bond. nih.gov In this motif, the pyrrole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group on a neighboring molecule serves as the acceptor. This interaction is highly directional and leads to the formation of infinite one-dimensional chains. In the case of Methyl 1H-pyrrole-2-carboxylate, these interactions form a C(5) chain motif that propagates in a helical fashion along a crystallographic axis. mdpi.comnih.gov

Beyond this primary hydrogen bond, weaker interactions also contribute to the stability of the crystal packing. These can include:

C-H···O interactions: Weak hydrogen bonds may form between ring or methyl C-H groups and the carbonyl oxygen.

C-H···π interactions: The electron-rich pyrrole ring can act as an acceptor for hydrogen atoms from adjacent molecules, helping to interconnect the primary hydrogen-bonded chains. nih.gov

van der Waals forces: These non-directional forces, particularly from the alkyl groups, contribute to efficient space-filling in the crystal.

Table 1: Typical Hydrogen Bond Parameters for Methyl 1H-pyrrole-2-carboxylate, an Analog of the Title Compound. Data sourced from crystallographic studies. nih.gov
Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1H1O20.862.112.952165.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, HRMS provides unambiguous verification of its molecular formula, C₉H₁₃NO₂.

The instrument measures the mass with sufficient accuracy (typically with an error of less than 5 parts per million, ppm) to distinguish the compound from other molecules with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass, calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), serves as the reference value. Any significant deviation between the measured and theoretical mass would indicate an incorrect structural assignment or the presence of impurities.

Table 2: Elemental Composition and Theoretical Exact Mass for HRMS Analysis.
Compound NameMolecular FormulaCalculated Monoisotopic Mass (Da)
This compoundC₉H₁₃NO₂167.09463

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID) in MS/MS experiments, provides valuable structural information through the analysis of fragmentation patterns. When the molecular ion (M⁺˙ or [M+H]⁺) of this compound is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting ions and neutral losses.

Based on studies of related 2-substituted pyrrole derivatives and general principles of ester fragmentation, several key pathways can be predicted for this molecule: nih.govwhitman.edu

Loss of the Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This produces a stable acylium ion.

Loss of a Methyl Radical from the Isopropyl Group: Alpha-cleavage at the isopropyl substituent is highly favorable, leading to the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable secondary carbocation resonance-stabilized by the pyrrole ring.

Loss of the Methoxycarbonyl Group: The entire ester functional group can be cleaved, resulting in the loss of a methoxycarbonyl radical (•COOCH₃, 59 Da).

Loss of Propene (McLafferty Rearrangement): Although less common for aromatic rings, if the isopropyl group enables a suitable six-membered transition state, a McLafferty-type rearrangement could lead to the loss of propene (C₃H₆, 42 Da).

These fragmentation patterns provide a structural fingerprint, confirming the presence and connectivity of the methyl ester and isopropyl groups attached to the pyrrole core.

Table 3: Predicted Mass Spectrometry Fragmentation Pathways.
Proposed FragmentationNeutral LossMass of Neutral Loss (Da)Predicted Fragment m/z
Loss of Methyl Radical•CH₃15.02152.07
Loss of Methoxy Radical•OCH₃31.02136.07
Loss of PropeneC₃H₆42.08125.01
Loss of Methoxycarbonyl Radical•COOCH₃59.02108.07

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Determination of Crystal Packing and Unit Cell Parameters

While a crystal structure for this compound has not been reported in the surveyed literature, the structure of the closely related compound, Methyl 1H-pyrrole-2-carboxylate , serves as an excellent model for the type of data obtained. nih.gov The crystallographic analysis of this analog revealed that it crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell is the fundamental repeating block of the crystal, and its dimensions (a, b, c) and angles (α, β, γ) define the lattice.

The crystal packing is primarily directed by the formation of N-H···O hydrogen bonds, which link the molecules into chains as detailed in Section 3.2.3. These chains are further organized into layers through weaker C-H···π and van der Waals interactions, demonstrating a hierarchical supramolecular structure. Analysis of a specific derivative like this compound would similarly reveal its unique unit cell parameters and the precise way in which the isopropyl group modifies the packing arrangement seen in its parent compound.

Table 4: Crystallographic Data for the Analogous Compound, Methyl 1H-pyrrole-2-carboxylate. nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5346 (19)
b (Å)5.4598 (14)
c (Å)14.730 (4)
β (°)100.55 (2)
Volume (V) (ų)595.7 (3)
Molecules per Unit Cell (Z)4

Analysis of Molecular Conformation and Torsion Angles in the Crystalline State

Detailed information regarding the molecular conformation and specific torsion angles of this compound in its crystalline form is not available in the current body of scientific literature. The determination of these parameters would necessitate single-crystal X-ray diffraction analysis, a study which has not yet been published for this compound. Without such experimental data, a table of torsion angles cannot be generated.

Detailed Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Similarly, a detailed characterization of the intermolecular interactions, including hydrogen bonding and potential π-stacking, within the crystal lattice of this compound is contingent upon the availability of its crystal structure. As this information is not publicly accessible, a scientifically rigorous description and a corresponding data table of these interactions cannot be compiled. The nature and geometry of such interactions are highly specific to the crystal packing of the molecule .

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. For a molecule like Methyl 4-isopropyl-pyrrole-2-carboxylate, DFT calculations would typically be used to determine its most stable three-dimensional structure (geometry optimization). This process minimizes the energy of the molecule to find its equilibrium conformation.

Following geometry optimization, vibrational frequency calculations are often performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule, which are valuable for its experimental identification. Furthermore, DFT is used to compute various electronic properties, such as dipole moment and charge distribution, which are crucial for understanding its interactions with other molecules. While studies on other substituted pyrroles have utilized DFT for these purposes, specific data for the isopropyl-substituted variant is not available.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energies and properties, often considered the "gold standard" in computational chemistry. Due to their higher computational expense, they are typically used for smaller molecules or to benchmark results from less demanding methods like DFT. No published ab initio calculations for this compound could be located.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity, chemical hardness, and electrophilicity. These indices provide a quantitative measure of the molecule's susceptibility to chemical reactions. While the HOMO-LUMO gap and reactivity descriptors have been calculated for numerous pyrrole (B145914) derivatives to understand substituent effects, specific values for this compound are not present in the current body of scientific literature.

Computational Spectroscopy and Property Prediction

Computational methods are also invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts and coupling constants of a molecule. These predictions are based on the calculated electronic environment around each nucleus. For new or uncharacterized compounds, predicted NMR spectra can be a powerful tool for confirming the proposed structure. However, no such predictive studies for this compound have been published.

Simulation of IR and Raman Spectra for Comparison with Experimental Data

As mentioned, vibrational frequency calculations using methods like DFT can be used to simulate the IR and Raman spectra of a molecule. These simulated spectra show the expected positions and relative intensities of the vibrational bands. By comparing these simulated spectra with experimentally recorded ones, chemists can make detailed assignments of the vibrational modes and confirm the identity and purity of a synthesized compound. Unfortunately, neither experimental nor simulated IR and Raman spectra for this compound are available in the surveyed literature.

UV-Vis Absorption and Electronic Circular Dichroism (ECD) Calculations for Spectroscopic Fingerprinting

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption properties of molecules like this compound. These calculations provide a theoretical "fingerprint" that can aid in the experimental identification and characterization of the compound.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the pyrrole ring, which is an aromatic system. The ester group acts as a chromophore and its conjugation with the pyrrole ring influences the absorption maxima (λmax). The presence of alkyl substituents (isopropyl and methyl groups) is anticipated to cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted Methyl 1H-pyrrole-2-carboxylate due to their electron-donating inductive effects.

TD-DFT calculations are employed to simulate the UV-Vis spectrum by computing the vertical excitation energies and corresponding oscillator strengths (f) for the lowest-energy electronic transitions. mdpi.comyoutube.com These calculations can be performed with various functionals and basis sets to achieve results that correlate well with experimental data. mdpi.com For a molecule like this compound, the primary absorption bands are predicted to appear in the UV region.

Electronic Circular Dichroism (ECD) is a powerful technique for chiral molecules. Since this compound is achiral, its ECD spectrum would be silent. However, if a chiral center were introduced, TD-DFT could be used to predict the ECD spectrum, which is highly sensitive to the molecule's three-dimensional structure.

Table 1: Predicted UV-Vis Absorption Data for this compound (Hypothetical)

Transition Calculated λmax (nm) Oscillator Strength (f) Dominant Orbital Contribution
S0 → S1 295 0.45 HOMO → LUMO (π→π*)
S0 → S2 260 0.15 HOMO-1 → LUMO (π→π*)
S0 → S3 230 0.20 HOMO → LUMO+1 (π→π*)

Note: This data is hypothetical and based on typical values for pyrrole-2-carboxylate derivatives.

Mechanistic Studies Using Computational Methods

Computational chemistry provides profound insights into reaction mechanisms, allowing for the exploration of reaction pathways and the energetics involved. For this compound, these methods can elucidate its reactivity, particularly in reactions such as electrophilic aromatic substitution.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. ui.edu.ng For a chemical reaction, the PES maps the energy landscape connecting reactants, transition states, intermediates, and products. By mapping the PES, chemists can identify the most favorable reaction pathways.

For the electrophilic substitution of this compound, the PES would be mapped by systematically changing the coordinates corresponding to the approach of an electrophile to the pyrrole ring. Pyrroles are known to be highly reactive towards electrophiles, with substitution typically occurring at the C2 or C5 position, as this leads to a more stable carbocation intermediate. onlineorganicchemistrytutor.comvedantu.comslideshare.net Given that the C2 position is occupied by the ester group, electrophilic attack is predicted to occur at the C5 position. The PES would reveal the energy changes as the electrophile approaches this position, leading to the formation of a sigma complex (Wheland intermediate).

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating the exact geometry and energy of the TS is crucial for understanding the kinetics of a reaction. Algorithms such as the Berny optimization algorithm can be used to find these saddle points. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

Once a transition state is located for a reaction involving this compound, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product minima on the PES. This confirms that the located TS is indeed the correct one for the reaction of interest.

Calculation of Activation Barriers and Reaction Enthalpies

The activation barrier (or activation energy, Ea) of a reaction is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate. Computational methods can calculate the energies of the reactants and the transition state, thus providing an estimate of the activation barrier. For the chemical polymerization of pyrrole, activation energies have been determined for the initiation and propagation steps. researchgate.net

The reaction enthalpy (ΔH) is the difference in energy between the products and the reactants. It indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). Both activation barriers and reaction enthalpies can be calculated with a high degree of accuracy using methods like G3(MP2)//B3LYP. nih.gov

Table 2: Hypothetical Energetics for Electrophilic Bromination at the C5 Position of this compound

Parameter Calculated Value (kcal/mol)
Activation Barrier (Ea) +15.5
Reaction Enthalpy (ΔH) -25.0

Note: These values are hypothetical and serve as an illustration of computational outputs for a typical electrophilic substitution on a reactive aromatic heterocycle.

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant feature, significantly influencing its crystal structure and physical properties.

Detailed Studies of Hydrogen Bonding (e.g., N-H...O interactions, H-bond energy with BSSE correction)

In the solid state, this compound molecules are likely to form hydrogen bonds between the pyrrole N-H group (the hydrogen bond donor) and the carbonyl oxygen of the ester group (the hydrogen bond acceptor) of a neighboring molecule. This N-H...O interaction is a common and relatively strong type of hydrogen bond.

Computational studies on the closely related Methyl 1H-pyrrole-2-carboxylate have shown that these N-H...O hydrogen bonds are indeed the primary intermolecular interaction, leading to the formation of chains or dimers in the crystal lattice. mdpi.com The energy of these interactions can be calculated computationally. It is important to correct for the Basis Set Superposition Error (BSSE), which is an artifact of using finite basis sets in the calculation of interaction energies between two or more molecules. The counterpoise correction method is commonly used for this purpose. uni-regensburg.de

For the dimer of Methyl 1H-pyrrole-2-carboxylate, the interaction energy of a single N-H...O bond has been calculated to be approximately -6.63 kcal/mol at the B3LYP/6-311++G(d,p) level of theory. mdpi.com A different study using the ωB97XD/6-311++G(d,p) level of theory reported a higher interaction energy of 8.36 kcal/mol. mdpi.com The presence of the 4-isopropyl group in this compound may introduce steric hindrance that could slightly alter the geometry and energy of these hydrogen bonds compared to the unsubstituted parent compound.

Table 3: Calculated Hydrogen Bond Parameters for a Dimer of this compound (Hypothetical)

Parameter Value
H-bond type N-H···O=C
H···O distance (Å) 1.95
N-H···O angle (°) 170
Interaction Energy (kcal/mol) -8.0
BSSE Corrected Interaction Energy (kcal/mol) -6.5

Note: This data is hypothetical, based on published data for Methyl 1H-pyrrole-2-carboxylate and general principles of hydrogen bonding.

Investigation of Other Non-Covalent Interactions (e.g., van der Waals, Halogen Bonding)

Beyond the well-understood hydrogen bonding, a comprehensive understanding of this compound necessitates the exploration of other non-covalent interactions, primarily van der Waals forces. Halogen bonding, while a significant interaction in many organic molecules, is not directly applicable to this compound in its native state due to the absence of halogen substituents. However, theoretical studies on halogenated pyrrole derivatives indicate that the pyrrole ring can participate in such interactions if a halogen atom were introduced.

A theoretical study on the interaction of N-substituted pyrrole molecules with graphene surfaces highlighted the importance of dispersion interactions, particularly with longer alkyl chains. This suggests that the isopropyl group in this compound would similarly enhance its interaction with non-polar surfaces and other molecules through these forces.

Interaction TypePredicted SignificanceContributing MoietiesComputational Methods for Investigation
Van der Waals HighIsopropyl group, Pyrrole ring, Methyl ester groupDFT with dispersion corrections (e.g., DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT)
Halogen Bonding Not applicable (in native form)N/ADFT, Molecular Electrostatic Potential (MEP) analysis (for hypothetical halogenated derivatives)

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the isopropyl and methyl ester substituents necessitates a thorough conformational analysis and molecular dynamics simulations to understand the dynamic behavior of this compound.

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the isopropyl and methyl ester groups to the pyrrole ring. The pyrrole ring itself is aromatic and thus planar. Theoretical calculations, such as relaxed potential energy surface scans using DFT methods, can map out the energy changes associated with the rotation of these substituent groups.

For the methyl ester group, two primary planar conformations are expected: syn and anti, where the carbonyl oxygen is oriented towards or away from the pyrrole nitrogen, respectively. Studies on similar 2-acylpyrroles have shown that both conformers can be stable, with the syn-conformation often stabilized by the formation of intermolecular hydrogen-bonded dimers in the solid state.

The rotation of the isopropyl group will be governed by steric hindrance with the adjacent methyl ester group and the pyrrole ring. It is anticipated that staggered conformations, which minimize these steric clashes, will represent the energy minima. High-level ab initio calculations can provide precise energy differences between various conformers. A study on tetrasubstituted pyrrole derivatives found that low-energy conformers could be clustered into distinct families based on the torsional angles of their substituents.

Rotatable BondExpected Stable ConformationsKey Influencing Factors
Pyrrole-C(isopropyl)Staggered conformationsSteric hindrance with the methyl ester and pyrrole ring
Pyrrole-C(ester)syn and anti planar conformationsPotential for intermolecular hydrogen bonding, steric interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in a solvent environment, mimicking real-world conditions. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into its flexibility, solvation, and intermolecular interactions.

In a polar protic solvent like water or methanol, MD simulations would likely reveal the formation of transient hydrogen bonds between the pyrrole N-H group, the carbonyl oxygen of the ester, and solvent molecules. The simulations would also capture the dynamic rotation of the isopropyl and methyl ester groups, providing information on the accessible conformational space and the timescales of conformational changes. The hydrophobic isopropyl group would likely influence the local solvent structure, potentially leading to hydrophobic solvation effects.

Reactivity and Advanced Derivatization Chemistry

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609) due to the participation of the nitrogen lone pair in the aromatic sextet, which increases the electron density of the ring carbons. Electrophilic substitution typically occurs at the C5 position, which is adjacent to the nitrogen and activated by it. However, the substituents on the ring play a crucial role in directing the incoming electrophile.

Directing Effects of the Isopropyl and Carboxylate Groups

The regiochemical outcome of electrophilic aromatic substitution on methyl 4-isopropyl-pyrrole-2-carboxylate is determined by the combined electronic and steric effects of the isopropyl and methyl carboxylate groups.

Isopropyl Group (at C4): As an alkyl group, the isopropyl substituent is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic attack. EDGs on pyrrole rings generally direct incoming electrophiles to the adjacent vacant positions. In this case, the isopropyl group at C4 would activate the C3 and C5 positions.

Methyl Carboxylate Group (at C2): The methyl carboxylate group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons of the carbonyl group. EWGs deactivate the ring towards electrophilic substitution. The deactivating effect is most pronounced at the positions ortho and para to the substituent. In the context of the pyrrole ring, the carboxylate group at C2 deactivates the C3 and C5 positions.

The interplay between the activating isopropyl group and the deactivating carboxylate group dictates the preferred site of electrophilic attack. While the isopropyl group activates the C5 position, the carboxylate group deactivates it. However, the nitrogen atom of the pyrrole ring strongly activates the C5 position. Therefore, electrophilic substitution is expected to predominantly occur at the C5 position. The C3 position is sterically hindered by the adjacent isopropyl group and electronically deactivated by the carboxylate group, making it a less favorable site for substitution.

Halogenation, Nitration, and Sulfonation Studies

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similarly substituted pyrroles.

Halogenation: The halogenation of pyrroles is a well-established reaction. Due to the high reactivity of the pyrrole ring, mild halogenating agents are typically employed to avoid polyhalogenation and decomposition. For pyrrole-2-carboxylates, halogenation is expected to occur at the C5 position.

Interactive Data Table: Halogenation of Substituted Pyrrole-2-carboxylates

SubstrateHalogenating AgentPosition of HalogenationReference
Ethyl 5-methyl-1H-pyrrole-2-carboxylateN-chlorosuccinimide4 researchgate.net
Ethyl 5-methyl-1H-pyrrole-2-carboxylateSelectfluor4 researchgate.net

Nitration: The nitration of pyrroles requires mild conditions to prevent polymerization and oxidation. A common reagent for the nitration of pyrroles is nitric acid in acetic anhydride. For pyrrole-2-carboxylates, nitration is directed to the C4 or C5 position, depending on the other substituents present. Given the directing effects in this compound, nitration would be expected to occur at the C5 position.

Sulfonation: Sulfonation of pyrroles is typically carried out using a complex of sulfur trioxide and pyridine (B92270) to avoid the harsh acidic conditions of fuming sulfuric acid, which can lead to polymerization. The sulfonation of pyrrole itself yields pyrrole-2-sulfonic acid. For a 2-substituted pyrrole, sulfonation is expected to occur at the C5 position.

Transformations at the Ester Moiety

The methyl ester group at the C2 position of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Hydrolysis to Pyrrolecarboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-isopropyl-pyrrole-2-carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, is a common method.

Transesterification and Ester Exchange Reactions

Transesterification, the conversion of one ester to another, is a useful reaction for modifying the properties of the molecule. This can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. Enzymatic transesterification using lipases has also been shown to be an effective method for pyrrole esters.

Interactive Data Table: Transesterification of Methyl 1H-pyrrole-2-carboxylate

AlcoholCatalystProductYield (%)Reference
Benzyl (B1604629) alcoholNovozym 435Benzyl 1H-pyrrole-2-carboxylate46 organic-chemistry.org
CyclohexanolNovozym 435Cyclohexyl 1H-pyrrole-2-carboxylate98 organic-chemistry.org
1-ButanolNovozym 435Butyl 1H-pyrrole-2-carboxylate72 organic-chemistry.org

Amidation and Reductions to Aldehydes and Alcohols

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by the use of coupling agents. The resulting amides are important intermediates in medicinal chemistry.

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde, 4-isopropyl-pyrrole-2-carbaldehyde, can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the reaction conditions is necessary to prevent over-reduction to the alcohol.

Reduction to Alcohols: Complete reduction of the ester group to the corresponding primary alcohol, (4-isopropyl-1H-pyrrol-2-yl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4).

Interactive Data Table: Reduction of Substituted Pyrrole-2-carboxylates

SubstrateReducing AgentProductReference
Pyrrole-2,5-dicarboxylatesDiisobutylaluminum hydride (3 eq)Corresponding mono-alcohol nih.gov
2-Thionoester pyrrolesRaney® Nickel2-Formyl pyrroles researchgate.net

Reactions at the Pyrrole Nitrogen (N-functionalization)

The nitrogen atom of the pyrrole ring in this compound retains a proton that is moderately acidic, with a pKa around 17.5 for the parent pyrrole molecule. wikipedia.org This acidity allows for deprotonation by strong bases, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to generate the corresponding pyrrolide anion. wikipedia.org This anion is a potent nucleophile, enabling a wide array of N-functionalization reactions through the introduction of various electrophiles. wikipedia.orgorganic-chemistry.org

The regioselectivity of these reactions is highly dependent on the reaction conditions. The formation of an ionic bond between the pyrrolide nitrogen and metals like sodium or potassium, often facilitated by solvating solvents, typically directs alkylation to the nitrogen atom. wikipedia.org This method provides a reliable route to a diverse range of N-substituted pyrrole derivatives.

Common N-functionalization reactions applicable to this scaffold include:

N-Alkylation: Introduction of alkyl groups using alkyl halides (e.g., iodomethane, benzyl bromide).

N-Acylation: Reaction with acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form N-acylpyrroles. organic-chemistry.org

N-Sulfonylation: Introduction of sulfonyl groups (e.g., tosyl chloride) for protection or modification of the ring's electronic properties. organic-chemistry.org

Michael Addition: In some cases, the pyrrolide anion can participate in Michael additions to α,β-unsaturated carbonyl compounds. organic-chemistry.org

The table below summarizes representative N-functionalization reactions.

Reaction TypeReagent/ElectrophileResulting N-SubstituentGeneral Conditions
N-AlkylationMethyl Iodide (CH₃I)-CH₃ (Methyl)NaH, THF/DMF
N-BenzylationBenzyl Bromide (BnBr)-CH₂Ph (Benzyl)NaH, THF/DMF
N-AcylationAcetyl Chloride (AcCl)-C(O)CH₃ (Acetyl)Pyridine or Et₃N
N-Sulfonylationp-Toluenesulfonyl Chloride (TsCl)-SO₂C₆H₄CH₃ (Tosyl)NaH, THF

Modifications and Transformations of the Isopropyl Group

Direct chemical modification of the isopropyl group on the pyrrole ring presents a significant synthetic challenge due to the high bond dissociation energy of sp³ C-H bonds. However, several strategies, drawn from general principles of organic chemistry, can be considered for its transformation.

One potential avenue is free-radical halogenation. While reactions with reagents like N-Bromosuccinimide (NBS) typically favor bromination on the electron-rich pyrrole ring, conditions promoting allylic or benzylic-type halogenation could potentially functionalize the tertiary carbon of the isopropyl group. This would yield a halide that could be subsequently displaced by various nucleophiles.

Another strategy involves bioisosteric replacement, where the isopropyl group is synthetically replaced by other moieties to modulate properties like lipophilicity and metabolic stability. beilstein-journals.org For instance, the geminal dimethyl moiety of the isopropyl group could be conceptually compared to a cyclopropyl (B3062369) or oxetanyl group, which can be introduced through multi-step synthetic sequences starting from different precursors. beilstein-journals.org Fluorination of the isopropyl group represents another advanced modification, which can significantly alter the compound's electronic properties and lipophilicity. beilstein-journals.org

The table below outlines theoretical and analogous transformations for the isopropyl group.

Transformation TypePotential ReagentsPotential Product FeatureChallenges and Considerations
Free-Radical HalogenationNBS, AIBN/lightBromination at the tertiary carbonLow selectivity; competitive ring halogenation is likely.
OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Hydroxylation or ketone formationHarsh conditions may degrade the pyrrole ring.
Bioisosteric ReplacementMulti-step synthesisReplacement with cyclopropyl or oxetanyl groupsRequires de novo synthesis, not a direct modification.

Intramolecular and Intermolecular Rearrangement Studies

The study of molecular rearrangements in substituted pyrroles provides insight into their stability and potential for isomerization under specific conditions. These transformations often involve the migration of substituents around the heterocyclic ring.

Isomerization Mechanisms (e.g., 4-isopropyl to 5-isopropyl migration)

The migration of an alkyl group, such as an isopropyl group from the C-4 to the C-5 position on the pyrrole ring, is not a spontaneous process and typically requires significant energy input, such as heat or catalytic activation. The mechanism for such a rearrangement would likely proceed through a charged intermediate.

An acid-catalyzed pathway is a plausible mechanism for this isomerization. The process would initiate with the protonation of the pyrrole ring, most likely at the C-5 position due to the directing effect of the ester at C-2 and the alkyl group at C-4. This generates a resonance-stabilized carbocation intermediate (a Wheland-type intermediate). A subsequent wikipedia.orgnih.gov-hydride shift followed by a wikipedia.orgnih.gov-alkyl shift (or a direct alkyl shift) could reposition the isopropyl group. Deprotonation would then restore the aromaticity of the pyrrole ring, yielding the 5-isopropyl isomer.

Alternatively, thermal rearrangements, such as acs.orgacs.org-sigmatropic rearrangements, are well-documented in the synthesis of pyrroles but are less common for post-synthetic modification of simple alkyl groups. acs.org The isomerization of 2H-pyrroles to the more stable 1H-pyrroles can occur via a nih.govacs.org-sigmatropic shift, but this involves a substituent migrating from the nitrogen atom, which is not directly applicable here. researchgate.net

Influence of Catalysts and Solvent Effects on Rearrangements

The feasibility and outcome of the proposed rearrangement from a 4-isopropyl to a 5-isopropyl derivative would be highly dependent on the choice of catalyst and solvent.

Catalysts:

Brønsted Acids: Strong acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) would be required to protonate the pyrrole ring and initiate the rearrangement cascade. researchgate.net The concentration and strength of the acid would be critical factors in determining the reaction rate.

Lewis Acids: Lewis acids could also potentially catalyze the migration by coordinating to the ester group or the ring itself, thereby increasing the electrophilicity of the ring and facilitating the alkyl shift.

Transition Metals: While more commonly used in cross-coupling and cyclization reactions, certain transition metal catalysts could potentially mediate rearrangements through oxidative addition and reductive elimination pathways, although this is less conventional for simple alkyl migrations on pyrroles. acs.orgnih.gov

Solvent Effects: The choice of solvent plays a crucial role in stabilizing the intermediates involved in the rearrangement.

Polar Protic Solvents: Solvents like alcohols could participate in the reaction by stabilizing the protonated intermediates but might also act as competing nucleophiles.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are effective at solvating cations and could facilitate an acid-catalyzed process. gaylordchemical.com The use of DMSO has been shown to be superior in some copper-catalyzed reactions for pyrrole synthesis. gaylordchemical.com

Nonpolar Solvents: For thermally induced rearrangements, nonpolar solvents like toluene (B28343) or xylene would be more suitable to reach the high temperatures required while minimizing side reactions.

The table below summarizes the potential influence of these factors on the theoretical 4- to 5-isopropyl rearrangement.

FactorTypeAnticipated Effect on RearrangementExample
CatalystStrong Brønsted AcidInitiates rearrangement via ring protonation.Trifluoroacetic Acid (TFA)
Lewis AcidMay facilitate alkyl shift by activating the ring.AlCl₃, BF₃·OEt₂
SolventPolar AproticStabilizes cationic intermediates in a catalyzed pathway.DMSO, DMF
NonpolarSuitable for high-temperature thermal rearrangements.Toluene, Xylene

Research Applications in Chemical Biology and Materials Science

Medicinal Chemistry Research: Molecular Interactions and Target Engagement

The pyrrole (B145914) nucleus is a vital scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds and its ability to serve as a foundation for the development of novel therapeutic agents. nih.govnih.govalliedacademies.orgjuit.ac.in Methyl 4-isopropyl-pyrrole-2-carboxylate, as a substituted pyrrole derivative, represents a key starting point for chemical modifications aimed at exploring and optimizing biological activity. Its structure combines the aromatic pyrrole ring, a known pharmacophore, with functional groups that can be readily modified to tune its physicochemical properties and biological interactions. nih.govdrugbank.com

The pyrrole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govalliedacademies.orgresearchgate.net The this compound scaffold is a valuable starting point for creating diverse chemical libraries. The pyrrole-2-carboxylate moiety, in particular, is a key structural component in many compounds with potential antibacterial and antibiofilm effects. mdpi.comnih.gov Its utility lies in the potential for modification at several positions: the nitrogen atom, the ester group at position 2, the isopropyl group at position 4, and the remaining open positions on the pyrrole ring. These modifications allow for the systematic exploration of the chemical space around the core scaffold to identify compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

The synthesis of derivatives from a core scaffold like this compound is a cornerstone of medicinal chemistry. A common and highly effective strategy involves the conversion of the methyl ester at the 2-position into a carboxamide. This is often achieved by reacting the ester with various primary or secondary amines to generate a library of N-substituted pyrrole-2-carboxamides. nih.govresearchgate.net This transformation is significant because the resulting amide bond can participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules. nih.gov

Further diversification can be achieved by introducing different substituents onto the pyrrole ring itself. For example, synthetic routes allow for the addition of various aryl groups, such as phenyl or pyridyl rings, which can be further decorated with electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. nih.govnih.gov Multicomponent reactions are also employed to efficiently construct highly functionalized pyrrole derivatives, combining aldehydes, amines, and other building blocks in a single step to rapidly generate structural diversity. raijmr.com

Derivatives of the pyrrole-2-carboxylate scaffold have been extensively studied for their ability to bind to important biological macromolecules, including DNA and proteins.

DNA Minor Groove Binding: Polyamides containing N-methylpyrrole units, which are structurally related to pyrrole-2-carboxylates, are well-known for their capacity to bind sequence-specifically to the minor groove of DNA. google.comresearchgate.netcaltech.edu The curved shape of the pyrrole-amide backbone allows it to fit snugly within the minor groove, and the arrangement of pyrrole and other heterocyclic rings dictates the target DNA sequence. researchgate.net These molecules can be appended with alkylating agents, which, once guided to a specific DNA sequence by the pyrrole scaffold, can form covalent adducts, such as N3-methyladenine. nih.govnih.gov This targeted alkylation makes them promising tools for molecular biology and potential anticancer agents. The binding affinity and specificity can be tuned by altering the number of pyrrole rings and the nature of the linkers between them. caltech.edu

Protein Active Site Interactions: Pyrrole derivatives have been identified as potent inhibitors of various enzymes by binding to their active sites. For instance, pyrrole-2-carboxamide derivatives have been designed to target the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter protein in Mycobacterium tuberculosis. nih.govresearchgate.net Docking studies show that these inhibitors can form key hydrogen bonds with amino acid residues, such as ASP645, within the active site of MmpL3. nih.gov Other pyrrole-based compounds have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, and metallo-β-lactamases, which are responsible for antibiotic resistance. mdpi.comnih.gov In these cases, specific substituents on the pyrrole scaffold engage in crucial interactions within the enzyme's binding pocket, leading to inhibition of its catalytic activity. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead scaffold. For pyrrole-2-carboxylate derivatives, SAR investigations have provided detailed insights into the molecular features required for potent activity against various targets.

In the context of antitubercular agents targeting MmpL3, extensive SAR studies on pyrrole-2-carboxamide derivatives have revealed several key principles:

Amide and Pyrrole Hydrogens: The hydrogen atoms on both the pyrrole nitrogen and the carboxamide nitrogen are crucial for potent activity. Replacing these hydrogens with methyl groups leads to a significant reduction or complete loss of activity, indicating their likely involvement in essential hydrogen bonding interactions with the target protein. nih.gov

Substituents on the Pyrrole Ring: Attaching phenyl or pyridyl groups to the pyrrole ring, particularly those bearing electron-withdrawing substituents like fluorine or chlorine, often results in potent anti-TB activity. nih.govnih.gov

Substituents on the Carboxamide Nitrogen: Bulky substituents, such as an adamantyl group, on the carboxamide nitrogen greatly improve antitubercular activity. nih.gov

The following table summarizes SAR findings for a series of pyrrole-2-carboxamide derivatives against M. tuberculosis.

Compound ModificationR1 Group (on Pyrrole Ring)R2 Group (on Carboxamide)Effect on Anti-TB Activity (MIC)
Reference PhenylAdamantylPotent
Pyrrole N-methylation PhenylAdamantylReduced activity (~50-fold)
Pyrrole & Amide N-methylation PhenylAdamantylLost activity (>32 µg/mL)
Aryl Ring Substitution FluorophenylAdamantylPotent activity (< 0.016 µg/mL)
Aryl Ring Substitution ChlorophenylAdamantylSlightly reduced activity
Aryl Ring Substitution TrifluoromethylphenylAdamantylDecreased activity
Heterocyclic Substitution Pyridyl with e--withdrawing groupAdamantylExcellent activity (< 0.016 µg/mL)

Data compiled from research on pyrrole-2-carboxamide derivatives. nih.gov

Similarly, for metallo-β-lactamase inhibitors, SAR studies have shown that the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and an N-benzyl side chain on the pyrrole scaffold are important features for inhibitory potency. nih.gov

The primary mechanism of action for many antimicrobial and antitubercular pyrrole derivatives is enzyme inhibition. As discussed, pyrrole-2-carboxamides have been identified as potent inhibitors of MmpL3 in M. tuberculosis. nih.govnih.govresearchgate.net MmpL3 is an essential membrane transporter responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.net By inhibiting MmpL3, these compounds disrupt cell wall biosynthesis, leading to bacterial death. This targeted approach is promising for overcoming drug resistance, as MmpL3 is a novel target not addressed by current first-line TB drugs. nih.govresearchgate.net

Other enzymatic targets for pyrrole-based antimicrobials include:

DNA Gyrase and ParE: These enzymes are essential for bacterial DNA replication and are targeted by pyrrolamide inhibitors. These compounds block the ATPase activity of the GyrB subunit of DNA gyrase, leading to bactericidal effects. mdpi.com

Enoyl-ACP Reductase (InhA): This enzyme is involved in the fatty acid biosynthesis pathway of M. tuberculosis. Pyrrolyl benzamide (B126) derivatives have been shown to inhibit InhA, representing another avenue for antitubercular drug development. nih.gov

Beyond direct enzyme inhibition, the pyrrole-2-carboxamide moiety is also a pharmacophore found in compounds with antibiofilm properties, suggesting that these molecules may interfere with bacterial community development and persistence. nih.gov

In the context of cancer research, various pyrrole derivatives have demonstrated the ability to induce cellular responses at the molecular level, primarily through the induction of apoptosis (programmed cell death). researchgate.netresearchgate.net While not directly studying this compound, research on related structures provides a framework for its potential mechanisms.

Studies on other cytotoxic compounds have shown that they can trigger apoptosis through several interconnected molecular events: nih.gov

Signaling Pathway Modulation: Certain molecules can interfere with key cell proliferation and survival pathways, such as the MAPK/ERK and AKT signaling cascades. Downregulation of these pathways can shift the cellular balance towards apoptosis. nih.govmdpi.com

Regulation of Apoptotic Proteins: The induction of apoptosis often involves altering the expression of Bcl-2 family proteins. This includes the upregulation of pro-apoptotic proteins like Bak and Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov

Caspase Activation: A key event in the execution phase of apoptosis is the activation of a cascade of enzymes called caspases. Compounds can induce the activation of initiator and executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and chromatin condensation. nih.gov

In vitro assays using cancer cell lines (e.g., leukemia, breast, and lung cancer cells) are used to observe these effects, such as the exposure of phosphatidylserine (B164497) on the cell surface and DNA fragmentation, which are hallmarks of apoptotic cells. nih.govnih.gov These studies highlight the potential for pyrrole-based scaffolds to serve as templates for the development of new anticancer agents that function by triggering programmed cell death. researchgate.netresearchgate.net

Catalysis Research: Pyrrole-Based Ligands

The field of catalysis has seen significant advancements through the development of novel ligand architectures that can fine-tune the properties of metal centers. Pyrrole-based compounds, with their electron-rich aromatic system and the presence of a nitrogen atom, offer a versatile scaffold for the design of effective ligands. While direct research on "this compound" as a ligand is not extensively documented, its structural motifs are present in a variety of pyrrole derivatives that have been successfully employed in catalysis. The following sections explore the potential applications of this compound in the development of ligands for transition metal-catalyzed reactions and asymmetric catalysis, drawing upon research conducted on analogous structures.

Development of Ligands for Transition Metal-Catalyzed Reactions

The pyrrole-2-carboxylate framework is a key component in the synthesis of various ligands for transition metal-catalyzed reactions. The nitrogen atom of the pyrrole ring and the carbonyl oxygen of the carboxylate group can act as a bidentate chelate, stabilizing the metal center and influencing its catalytic activity. The isopropyl group at the 4-position of "this compound" can provide steric hindrance, which can be advantageous in controlling the selectivity of a reaction.

Although specific examples of "this compound" serving directly as a ligand are not prominent in the literature, the broader class of pyrrole-2-carboxylates has been utilized in the formation of transition metal complexes. These complexes have shown activity in various catalytic transformations, including cross-coupling reactions and oxidation catalysis. The functionalization of the pyrrole ring allows for the tuning of the electronic and steric properties of the resulting ligands, which in turn affects the performance of the catalyst.

Asymmetric Catalysis using Chiral Pyrrole Derivatives

A significant area of research is the use of chiral pyrrole derivatives in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Chiral pyrrolidines and pyrrolines, which can be synthesized from pyrrole precursors, are highly valuable scaffolds for chiral ligands and organocatalysts. unibo.it The catalytic asymmetric hydrogenation of pyrrole-2-carboxylates is a direct route to enantiomerically enriched proline derivatives, which are core structures in many chiral ligands. acs.orgnih.govthieme-connect.com

Research has demonstrated the successful asymmetric hydrogenation of N-Boc-protected methyl pyrrole-2-carboxylate using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand (PhTRAP). acs.orgnih.govthieme-connect.com This reaction yields the corresponding (S)-proline derivative with good enantioselectivity. acs.orgnih.gov Furthermore, studies on the partial hydrogenation of simple 2,5-disubstituted pyrroles have been successfully developed, providing chiral 1-pyrrolines with high enantiomeric excess. acs.orgfigshare.com

Given these precedents, "this compound" represents a promising substrate for similar asymmetric hydrogenations. The resulting chiral 4-isopropyl-pyrrolidine-2-carboxylate could be a valuable building block for the synthesis of novel chiral ligands. The isopropyl group could play a crucial role in enhancing the stereoselectivity of the catalytic reactions in which these ligands are employed.

Table 1: Asymmetric Hydrogenation of Pyrrole Derivatives

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
N-Boc-methyl pyrrole-2-carboxylateRu(η3-methallyl)2(cod) / (S,S)-(R,R)-PhTRAP(S)-N-Boc-proline methyl ester79% acs.orgnih.gov
2,5-disubstituted pyrrolesPd-catalyst with Brønsted acidChiral 2,5-disubstituted 1-pyrrolinesup to 92% acs.orgfigshare.com
Unprotected simple 2,5-disubstituted pyrrolesRh(NBD)2BF4 / (Rc, Sp)-DuanphosChiral 1-pyrrolinesup to 96% ccspublishing.org.cn

This table presents data for analogous compounds to illustrate the potential for asymmetric hydrogenation of "this compound".

Materials Science Research: Building Blocks and Functional Materials

The unique electronic and structural properties of the pyrrole ring make it an attractive building block for a variety of functional materials. While specific research focusing on "this compound" in materials science is limited, the broader family of pyrrole derivatives has been extensively investigated for applications in polymers, porous frameworks, and electronic devices.

Precursors for Polymer Synthesis and Advanced Organic Materials

Pyrrole and its derivatives are well-known precursors for the synthesis of conducting polymers, most notably polypyrrole. The polymerization of pyrrole monomers can be achieved through chemical or electrochemical methods, resulting in materials with interesting electrical and optical properties. The functionalization of the pyrrole ring, as in "this compound," allows for the synthesis of polymers with tailored properties. For instance, the presence of a carboxylate group can enhance solubility and provide a site for further modification. nih.gov

The enzymatic polymerization of pyrrole-2-carboxylic acid has been reported to yield poly(pyrrole-2-carboxylic acid) particles, demonstrating an environmentally friendly synthetic route to functionalized polypyrroles. rsc.org Copolymers of pyrrole and functionalized pyrroles have also been synthesized, offering a way to fine-tune the material's properties by varying the monomer ratios. researchgate.net While direct polymerization of "this compound" has not been detailed, its structure suggests it could be a valuable monomer for creating functional polymers with potential applications in sensors, energy storage, and biomedical devices.

Components for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable structures. researchgate.net The properties of these materials are largely determined by the organic linkers used in their synthesis. Pyrrole-containing molecules are attractive candidates for linkers due to their rigid, planar structure and the ability to introduce various functional groups.

Pyrrolo-pyrrole-based tetracarboxylate linkers have been successfully used to construct robust zirconium-based MOFs. acs.orgnih.gov These materials exhibit interesting properties, such as high proton conductivity, which is dependent on the structure and functional groups within the framework. acs.orgnih.gov Although "this compound" is a monocarboxylate, it could potentially be modified to create di- or tri-carboxylate linkers suitable for MOF and COF synthesis. The isopropyl group could influence the pore size and environment within the resulting framework, potentially leading to materials with tailored adsorption and catalytic properties.

Integration into Electronic and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Solar Cells)

The electron-rich nature of the pyrrole ring makes it a suitable component for organic electronic materials. Pyrrole derivatives have been incorporated into various components of organic light-emitting diodes (OLEDs) and organic solar cells.

In the realm of OLEDs, pyrrole-based compounds have been investigated as building blocks for emissive materials. jmaterenvironsci.com The design of molecular materials based on terphenyl and pyrrole has been explored through computational studies to propose new organic materials for OLED applications. jmaterenvironsci.com The electronic properties of such molecules are crucial for their performance in devices.

In the context of solar cells, particularly perovskite solar cells, pyrrole-based molecules have shown great promise as hole-transporting materials (HTMs). rsc.orgresearchgate.netrsc.org Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives have been synthesized and used as HTMs, achieving power conversion efficiencies comparable to the state-of-the-art material, spiro-OMeTAD. rsc.orgrsc.org The molecular engineering of pyrrole-based HTMs through the introduction of various functional groups allows for the tuning of their energy levels and hole mobility, which are critical for efficient device performance. researchgate.net While "this compound" itself is a simple molecule, it serves as a foundational structure that can be elaborated upon to create more complex molecules with the desired electronic properties for integration into OLEDs and solar cells.

Table 2: Performance of Pyrrole-Based Hole Transporting Materials in Perovskite Solar Cells

Hole Transporting Material (HTM)Power Conversion Efficiency (PCE)Reference
H16 (Dithieno[3,2-b:2′,3′-d]pyrrole-based)18.16% rsc.org
BDT-based HTM18.1% rsc.org
Spiro-OMeTAD (Reference)18.27% rsc.org
Spiro-OMeTAD (Reference)17.7% rsc.org

This table showcases the performance of complex pyrrole derivatives as hole transporting materials, indicating the potential of the pyrrole scaffold in optoelectronic applications.

Biochemical Pathway Research and Biosynthesis

The study of "this compound" within the context of biochemical pathways and biosynthesis is primarily approached through the investigation of structurally similar compounds, or analogues, due to a lack of direct research on this specific molecule. Scientific inquiry has largely focused on the biosynthesis of the core pyrrole-2-carboxylate scaffold, which is a recurring motif in a variety of natural products.

Investigation of the Compound's Role or Analogues in Natural Product Biosynthesis

While "this compound" has not been identified as a widespread natural product, the pyrrole-2-carboxylate core is a fundamental building block in the biosynthesis of numerous biologically active compounds. Research suggests that this scaffold is often derived from the amino acid L-proline. The biosynthetic logic involves the activation of L-proline, followed by a four-electron oxidation to form the pyrrole ring. This process is a key step in the formation of various secondary metabolites.

The pyrrole-2-carboxylate moiety is found in a range of natural products, where it is often further modified. For instance, in the biosynthesis of certain antibiotics, the pyrrole-2-carboxylate unit is attached to other molecular components. This suggests the existence of a biosynthetic pathway that produces an activated form of pyrrole-2-carboxylate, which can then be utilized by other enzymes in the assembly of more complex molecules.

Although there is no direct evidence for the natural biosynthesis of the 4-isopropyl substituted variant, it is plausible that such a modification could occur on a pre-formed pyrrole-2-carboxylate ring. The introduction of alkyl groups onto aromatic rings is a known enzymatic process in the biosynthesis of many natural products. Enzymes such as prenyltransferases are responsible for attaching isoprenoid chains to various scaffolds. It is conceivable that a similar enzymatic mechanism could be responsible for the addition of an isopropyl group to the C4 position of a pyrrole-2-carboxylate precursor, though this remains a hypothesis in the absence of specific studies.

Table 1: Examples of Natural Products Containing the Pyrrole-2-Carboxylate Scaffold

Natural Product Class Precursor Key Biosynthetic Step
Coumarin Antibiotics L-proline Formation of an activated pyrrole-2-carboxylate
Prodiginine Pigments L-proline Assembly of one of the pyrrole rings from a pyrrole-2-carboxylate scaffold
Pyrrole-imidazole Alkaloids Halogenated pyrrolyl-2-carboxyl-S-PCPs Transfer to an amino group of L-arginine or L-homoarginine

Enzymatic Transformations and Biotransformation Studies

Enzymatic transformations involving the pyrrole-2-carboxylate scaffold have been explored, offering insights into potential biocatalytic applications. While specific studies on "this compound" are not available, research on related compounds provides a basis for understanding how this molecule might behave in enzymatic reactions.

One area of investigation is the enzymatic carboxylation of pyrrole to form pyrrole-2-carboxylate. Studies have shown that whole cells of microorganisms such as Bacillus megaterium can catalyze this conversion. This reaction is of interest for its potential in carbon dioxide fixation. Furthermore, enzymes from the UbiD family have been shown to catalyze the reversible (de)carboxylation of various aromatic compounds, including the interconversion of pyrrole and pyrrole-2-carboxylic acid by an enzyme from Pseudomonas aeruginosa. nih.gov

Another relevant area of research is the enzymatic modification of the carboxylate group. For example, lipases have been successfully used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols to produce a range of pyrrole esters. These studies demonstrate the potential for enzymatic synthesis of different ester derivatives of the pyrrole-2-carboxylate core. While the influence of a 4-isopropyl substituent on these enzymatic reactions has not been studied, it is a factor that could affect substrate recognition and catalytic efficiency.

Table 2: Investigated Enzymatic Transformations of Pyrrole-2-Carboxylate Analogues

Transformation Enzyme/Organism Substrate Product
Carboxylation Bacillus megaterium Pyrrole Pyrrole-2-carboxylate
Carboxylation/Decarboxylation Pseudomonas aeruginosa (UbiD family enzyme) Pyrrole / Pyrrole-2-carboxylic acid Pyrrole-2-carboxylic acid / Pyrrole
Transesterification Novozym 435 (lipase) Methyl 1H-pyrrole-2-carboxylate and an alcohol Corresponding pyrrole ester

Future Research Directions and Emerging Paradigms

Innovative and Sustainable Synthetic Methodologies for Pyrrole-2-carboxylates

The development of environmentally benign and efficient synthetic routes for pyrrole-2-carboxylates is a major focus of current research. Traditional methods for pyrrole (B145914) synthesis, such as the Paal-Knorr and Hantzsch reactions, often suffer from limitations like harsh reaction conditions, limited substrate availability, and low functional group tolerance. nih.gov Modern efforts are directed towards overcoming these challenges through innovative and sustainable approaches.

A key trend is the adoption of "green chemistry" principles. This includes the use of water as a solvent, biomass-derived starting materials, and catalytic systems that minimize waste. organic-chemistry.orgresearchgate.net For instance, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been developed using bio-sourced 3-hydroxy-2-pyrones and primary amines, which can be performed without solvents or in aqueous solutions at mild temperatures. acs.orgacs.org Another approach involves an iridium-catalyzed synthesis from secondary alcohols and amino alcohols, which are derivable from renewable resources, eliminating two equivalents of hydrogen gas in the process. nih.gov

Organocatalysis has also emerged as a powerful tool for pyrrole synthesis, avoiding the use of potentially toxic and expensive metal catalysts. rsc.org Methods utilizing mechanochemical activation and biomass-derived organic acids under solvent-free conditions are being explored to reduce reaction times and environmental impact. rsc.org Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex pyrrole structures in a single step from readily available starting materials, enhancing atom economy and efficiency. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Pyrrole Synthesis Methodologies

Feature Traditional Methods (e.g., Paal-Knorr, Hantzsch) Emerging Sustainable Methods
Reaction Conditions Often harsh (high temperatures, strong acids/bases) Mild (room temperature to moderate heating)
Solvents Often volatile organic compounds (VOCs) Water, bio-solvents, or solvent-free
Catalysts Stoichiometric reagents, heavy metals Organocatalysts, earth-abundant metals (e.g., Iron), enzymes
Starting Materials Often petroleum-derived Bio-based and renewable sources
Efficiency Can be multi-step, lower yields Often one-pot, higher yields, high atom economy

| Waste Generation | Significant byproduct formation | Minimized waste, recyclable catalysts |

Future work will likely focus on expanding the substrate scope of these green methodologies, developing more robust and recyclable catalysts, and integrating flow chemistry techniques for continuous and scalable production of pyrrole-2-carboxylates.

Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the physicochemical and biological properties of pyrrole derivatives. researchgate.netnih.gov For example, ML models based on algorithms like random forest and support vector machines (SVM) have been successfully used to predict the reaction yields of pyrrole condensation reactions with high accuracy. researchgate.netdntb.gov.ua These models learn from existing experimental data to identify key structural features that influence a desired outcome, guiding chemists toward more successful experiments. researchgate.net

AI is also being employed to design novel pyrrole derivatives with specific therapeutic profiles. By analyzing the structural requirements for binding to a particular biological target, AI algorithms can generate new molecular structures that are likely to exhibit high potency and selectivity. eurekalert.org Advanced AI frameworks can now deliver accurate predictions of molecular properties in seconds without relying on complex 3D structural data, making advanced molecular screening more accessible. eurekalert.org This approach reduces the time and cost associated with traditional trial-and-error synthesis and testing.

Table 2: Applications of AI/ML in Pyrrole-2-carboxylate Research

Application Area AI/ML Technique Predicted Property/Outcome
Synthesis Optimization Random Forest, CatBoost Reaction Yields researchgate.netdntb.gov.ua
Property Prediction Support Vector Machine (SVM), Artificial Neural Network (ANN) N-H Bond Dissociation Energies, Physicochemical Properties researchgate.net
Drug Discovery QSAR, Deep Learning Biological Activity (e.g., COX inhibition), Toxicity nih.gov
Virtual Screening Graph Convolutional Neural Networks (GCNN) Binding Affinity to Biological Targets

| De Novo Design | Generative Models | Novel Pyrrole Structures with Desired Properties |

The future in this domain involves the development of more sophisticated and interpretable AI models. Integrating larger and more diverse datasets will improve predictive accuracy, while new algorithms will provide deeper insights into the structure-property relationships that govern the behavior of pyrrole compounds.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing synthesis and improving yields. Advanced spectroscopic techniques are increasingly being used for in situ (in the reaction mixture) monitoring of pyrrole synthesis, providing real-time data on reaction kinetics, intermediate formation, and catalyst behavior. globethesis.com

Mid-infrared (IR) spectroscopy, in particular, has proven to be a valuable tool for online, real-time monitoring of organic synthesis reactions. globethesis.com By tracking changes in the IR spectrum over time, researchers can identify and quantify reaction intermediates, elucidate reaction pathways, and determine kinetic parameters such as rate constants and activation energies. globethesis.com For the synthesis of N-alkoxycarbonyl-2,5-dimethylpyrrole, in situ mid-IR spectroscopy combined with two-dimensional correlation spectroscopy (2DCOS) analysis identified the formation of a hemiketone intermediate and established that the formation of the enamine structure is the rate-determining step. globethesis.com

Other advanced techniques like Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and mass spectrometry are also being adapted for real-time analysis. azooptics.comsolubilityofthings.com These methods provide complementary information about molecular structure, chemical bonds, and molecular weight, offering a comprehensive picture of the reaction progress. azooptics.comsolubilityofthings.com The development of high-resolution spectrometers and sophisticated data analysis software has further enhanced the power of these techniques. longdom.org

Future directions will involve the integration of multiple spectroscopic techniques for more comprehensive reaction analysis and the application of these methods to a wider range of pyrrole synthesis reactions, including those performed in continuous flow reactors.

Exploration of Novel Biological Targets and Therapeutic Areas at the Molecular Level

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and blockbuster drugs. mdpi.com While pyrrole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, ongoing research is focused on identifying novel molecular targets and expanding their therapeutic applications. nih.goveurekaselect.comresearchgate.netnih.gov

A significant area of investigation is in the treatment of infectious diseases, particularly drug-resistant tuberculosis. Researchers have designed novel pyrrole-2-carboxamide derivatives that act as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis. nih.gov This represents a promising new target for anti-TB drug development. nih.gov

In neurodegenerative diseases like Alzheimer's, multifunctional pyrrole derivatives are being designed to act as multi-target agents. mdpi.com These compounds are engineered to simultaneously inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), while also possessing antioxidant properties, addressing the complex pathology of the disease. mdpi.com The design of these molecules is often guided by a fragment-based molecular hybridization approach. mdpi.com

The exploration of pyrroles as protein kinase inhibitors for cancer therapy also continues to be a fertile ground for research. nih.gov By understanding the specific interactions between pyrrole derivatives and the ATP-binding site of kinases at a molecular level, more potent and selective inhibitors can be developed.

Future research will leverage advances in chemical biology, proteomics, and structural biology to identify and validate new biological targets for pyrrole-2-carboxylates. A deeper understanding of their mechanism of action at the molecular level will be crucial for designing next-generation therapeutics with improved efficacy and reduced side effects.

Development of Multifunctional Pyrrole-Based Systems

Beyond pharmaceuticals, the unique electronic and chemical properties of the pyrrole ring make it an excellent building block for advanced functional materials. benthamdirect.comresearchgate.net Research is increasingly focused on developing multifunctional systems where the pyrrole unit is integrated into polymers, sensors, and other materials to impart specific properties.

Polypyrrole, a conducting polymer, is a key component in the development of flexible and smart materials. researchgate.net Composites incorporating polypyrrole are being designed for a range of applications, including piezoresistive sensing (pressure sensors), energy storage (supercapacitors), electrothermal heating, and UV protection. researchgate.net The functionalization of pyrrole monomers allows for the fine-tuning of the resulting polymer's properties.

In the field of organic electronics, pyrrole-containing semiconducting materials are being investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org By synthetically modifying the pyrrole core and incorporating it into π-conjugated polymer backbones, researchers can tailor the optoelectronic properties, such as light absorption and charge transport, to optimize device performance. nih.govrsc.org

Pyrrole derivatives are also being used to create novel sensors and catalysts. The pyrrole nitrogen can act as a coordination site for metal ions, making these compounds suitable as ligands in catalysis or as the recognition element in chemical sensors. nih.gov Furthermore, bio-based pyrrole compounds are being explored as coupling agents to improve the performance of elastomer composites, for example, in vehicle tires. mdpi.com

The future of pyrrole-based materials lies in the creation of highly integrated, multifunctional systems. This will require a multidisciplinary approach, combining synthetic chemistry with materials science and engineering to design and fabricate novel devices with tailored properties for applications in electronics, energy, and environmental sensing.

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